molecular formula C22H27F3N6O B5985914 4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B5985914
M. Wt: 448.5 g/mol
InChI Key: CEPBKLOHQOQPPE-UHFFFAOYSA-N
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Description

4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their coupling. Common reagents used in these reactions include various amines, halides, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

IUPAC Name

4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N6O/c1-16-26-19(29-8-3-2-4-9-29)15-20(27-16)30-10-12-31(13-11-30)21(32)28-18-7-5-6-17(14-18)22(23,24)25/h5-7,14-15H,2-4,8-13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPBKLOHQOQPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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